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Compound of Interest

Compound Name: IV-361

Cat. No.: B15585928

This guide provides a detailed comparison between IV-361, a novel cyclin-dependent kinase 7
(CDK?7) inhibitor, and THZ1, a widely studied first-in-class covalent CDK?7 inhibitor. The
comparison is intended for researchers, scientists, and drug development professionals,
focusing on mechanism of action, preclinical performance, and selectivity, supported by
available experimental data.

Introduction to CDK7 as a Therapeutic Target

Cyclin-dependent kinase 7 (CDK?7) is a crucial enzyme that plays a dual role in regulating two
fundamental cellular processes: transcription and cell cycle progression.[1][2][3] As a
component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal
domain (CTD) of RNA Polymerase Il (RNAPII), a critical step for initiating gene transcription.[1]
[3] Additionally, as the catalytic subunit of the CDK-Activating Kinase (CAK) complex, CDK7
activates other CDKs, such as CDK1, CDK2, CDK4, and CDK®6, which govern the transitions
between cell cycle phases.[3][4]

Given that cancer cells often exhibit high transcriptional activity and uncontrolled proliferation,
they are particularly dependent on CDK7 activity.[2][3] This dependency makes CDK7 an
attractive therapeutic target in oncology. Inhibition of CDK7 can simultaneously halt cell cycle
progression and disrupt the transcription of key oncogenes and anti-apoptotic proteins, leading
to cancer cell death.[3][5]

Mechanism of Action of Covalent CDK7 Inhibitors
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Both IV-361 and THZ1 are covalent inhibitors that function by forming an irreversible bond with
a specific cysteine residue (Cys312) located near the ATP-binding pocket of the CDK7 protein.
[6] This covalent modification permanently inactivates the enzyme. This mechanism provides a
high degree of potency and selectivity. The dual inhibition of CDK7's transcriptional and cell
cycle functions forms the basis of their anti-cancer activity.

Diagram 1: Dual mechanism of CDK7 inhibition.

Comparative Performance and Selectivity

While both compounds target CDK7, available data suggests potential differences in their
selectivity and, consequently, their biological effects. THZ1 is a well-characterized tool
compound, whereas IV-361 is a newer agent with limited publicly available data, primarily from
a conference presentation by Johnson & Johnson where the compound was referred to as "[I]".

[7]

Table 1: Comparison of Biochemical and Cellular Activity
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Parameter

IV-361 (as compound "[I]")

THZ1

Binding Mechanism

Covalent (irreversible)

Covalent (irreversible)

Target Residue

Cys312 implied

Cys312[6]

CDKY7 Potency

IC50: 57 nM (p-RNAPII Ser5 in
A549 cells)[7]

IC50: 3.2 nM (biochemical)[8]

Kinase Selectivity

>100-fold selective for CDK7
over other CDKs[7]

Also inhibits CDK12 and
CDK13[8]

Cell Line Sensitivity

Potent anti-proliferative activity
in CDK7 WT cells (OCI-AML3
IC50: 4 nM); inactive in C312-
mutant cells (IC50: 3980 nM)

[7]

Potent in T-ALL, multiple
myeloma, NSCLC, and other

cancer cell lines[6][9][10]

Reported Cellular Effects

Inhibition of RNAPII
phosphorylation[7]

Inhibition of RNAPII
phosphorylation, cell cycle
arrest, apoptosis,
downregulation of MYC and
MCL-1[6][10][11]

Key Differences:

o Selectivity: A key differentiator appears to be selectivity. IV-361 is reported to be highly

selective for CDK7.[7] In contrast, THZ1 is known to have potent off-target activity against
the closely related kinases CDK12 and CDK13.[8] This polypharmacology of THZ1
contributes to its potent transcriptional suppression but may also be responsible for some

toxicities.[12][13] The higher selectivity of IV-361 could potentially translate to a better

therapeutic window.

o Potency: Direct comparison of IC50 values is challenging due to different assay conditions.

THZ1 shows a biochemical IC50 of 3.2 nM, while the reported value for IV-361 is a cellular

IC50 of 57 nM for inhibiting the phosphorylation of an RNAPII substrate.[7][8] However, in a

cellular anti-proliferation assay, IV-361 showed an IC50 of 4 nM in OCI-AMLZ3 cells,

demonstrating high cellular potency.[7]
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In Vivo Preclinical Data

Both inhibitors have demonstrated anti-tumor activity in animal models.

Table 2: Comparison of In Vivo Efficacy

Parameter

IV-361 (as compound "[I]")

THZ1

Administration Route

Oral bioavailability reported[7]

Intraperitoneal (i.p.) or
intravenous (i.v.) injection[8][9]
[14]

Potent tumor growth inhibition

Suppresses tumor growth in

xenograft models of NSCLC,

Efficacy ) ) ] ]
in murine xenografts[7] urothelial carcinoma, and
GIST[9][14][15]
Generally well-tolerated with
- No significant effect on body no significant body weight loss
Tolerability

weight at efficacious doses[7]

reported in multiple studies[8]

[9]

Pharmacokinetics

Half-life (IV): Mouse: 1.49h,
Rat: 1.55h, Dog: 1.81h[7]

Data not specified in provided

abstracts.

Experimental Methodologies

The characterization of CDK?7 inhibitors like IV-361 and THZ1 involves a series of standard

preclinical assays.
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Diagram 2: Preclinical evaluation workflow.

A. In Vitro Kinase Inhibition Assay (LanthaScreen™)

o Objective: To determine the biochemical potency (IC50) of an inhibitor against the purified
CDKY7 enzyme.

e Protocol:

o Recombinant CDK7/Cyclin H/MAT1 complex is incubated with a europium-labeled anti-tag
antibody and a fluorescently-labeled ATP tracer.

o Serial dilutions of the test inhibitor (e.g., THZ1) are added to the reaction wells.
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o The reaction is incubated to allow binding to reach equilibrium.

o Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured. When
the tracer is bound to the kinase, energy transfer occurs.

o The inhibitor displaces the tracer, leading to a decrease in the FRET signal.

o IC50 values are calculated by plotting the percent inhibition against the log of inhibitor
concentration. A time-dependent assay can confirm covalent binding, where potency
increases with pre-incubation time.[6]

B. Cellular Proliferation Assay (CellTiter-Glo®)

o Objective: To measure the effect of the inhibitor on cancer cell viability and determine the
GI50 (concentration for 50% growth inhibition).

e Protocol:

o Cancer cells (e.g., Jurkat T-ALL cells) are seeded in 96-well plates and allowed to adhere
overnight.

o Cells are treated with a range of concentrations of the inhibitor (e.g., IV-361 or THZ1) for a
specified period (e.g., 72 hours).

o The CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolic
activity, is added to each well.

o Luminescence is measured using a plate reader.

o Data is normalized to vehicle-treated controls, and G150 values are determined using non-
linear regression analysis.[15]

C. Western Blot for Target Engagement

e Objective: To confirm that the inhibitor engages its target in cells by measuring the
phosphorylation of a direct downstream substrate, RNAPII.

e Protocol:
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o Cells are treated with the inhibitor at various concentrations and time points.
o Cells are lysed, and protein concentration is determined using a BCA assay.

o Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF
membrane.

o The membrane is blocked and then incubated with primary antibodies against phospho-
RNAPII (Ser2, Ser5, Ser7), total RNAPII, and a loading control (e.g., 3-actin).

o After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

o Bands are visualized using an enhanced chemiluminescence (ECL) substrate and an
imaging system. A reduction in the phospho-RNAPII signal indicates target engagement.

[61[8]
D. In Vivo Xenograft Tumor Model

o Objective: To evaluate the anti-tumor efficacy and tolerability of the inhibitor in a living
organism.

e Protocol:

o Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human
cancer cells (e.g., H460 NSCLC cells).[9]

o Tumors are allowed to grow to a palpable size (e.g., 100-200 mm?).
o Mice are randomized into vehicle control and treatment groups.

o The inhibitor is administered at a specified dose and schedule (e.g., 10 mg/kg, daily, i.p.).
[14]

o Tumor volume and animal body weight are measured regularly (e.g., 2-3 times per week).

o At the end of the study, tumors are excised, weighed, and may be used for
pharmacodynamic analysis (e.g., IHC for Ki67 or cleaved caspase-3).[9][15]
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Summary and Conclusion

Both IV-361 and THZ1 are potent, covalent inhibitors of CDK7 that have demonstrated
significant anti-tumor activity in preclinical models.

e THZ1 is a foundational tool compound that has been instrumental in validating CDK7 as a
cancer target.[6][16] Its potent activity is well-documented across numerous cancer types.[9]
[10][15][17][18] HowevVer, its known off-target activity against CDK12/13 complicates the
interpretation of its biological effects and may present a liability for clinical development.[12]
[13]

o IV-361 represents a next-generation CDK7 inhibitor. Based on limited available data, it
appears to have high selectivity for CDK7 over other kinases, including other CDKs.[7] This
improved selectivity could offer a wider therapeutic index. Furthermore, its reported oral
bioavailability is a significant advantage for clinical development.[7]

In conclusion, while THZ1 remains an invaluable research tool, IV-361 exemplifies the
progression toward more selective and drug-like CDK?7 inhibitors for clinical application. Further
publication of data on IV-361 and other selective inhibitors will be critical to fully understand
their therapeutic potential and points of differentiation from first-generation compounds like
THZ1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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